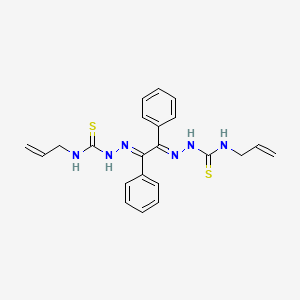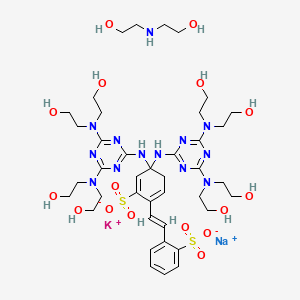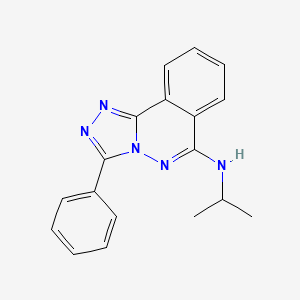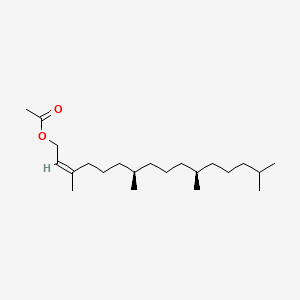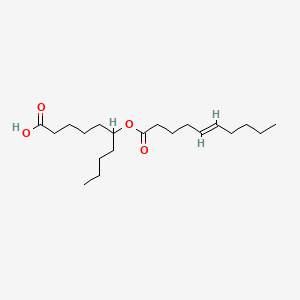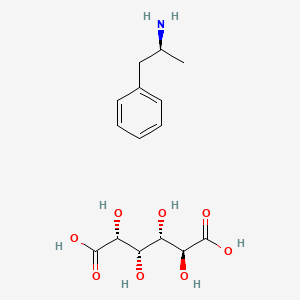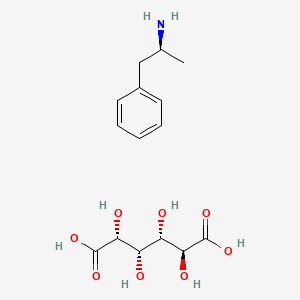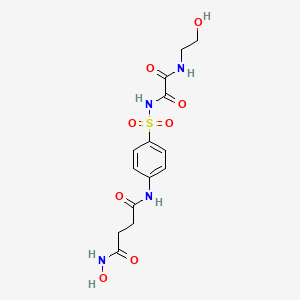
Butanediamide, N-hydroxy-N'-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes functional groups such as hydroxyl, amide, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the amide bond: This step involves the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or anhydride, under mild conditions.
Introduction of the sulfonyl group: This can be achieved through the reaction of the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can react with the sulfonyl group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the amide groups can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s functional groups make it a useful probe in studying enzyme mechanisms and protein interactions.
Medicine: It has potential as a drug candidate due to its ability to interact with biological targets.
Industry: The compound can be used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl and amide groups can form hydrogen bonds with active sites, while the sulfonyl group can participate in covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-N-(2-hydroxyethyl)butanamide
- N-(4-aminophenyl)butanamide
- N-(4-nitrophenyl)butanamide
Uniqueness
Butanediamide, N-hydroxy-N’-(4-(((((2-hydroxyethyl)amino)oxacetyl)amino)sulfonyl)phenyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for further modification.
Propiedades
Número CAS |
85877-98-1 |
|---|---|
Fórmula molecular |
C14H18N4O8S |
Peso molecular |
402.38 g/mol |
Nombre IUPAC |
N'-hydroxy-N-[4-[[2-(2-hydroxyethylamino)-2-oxoacetyl]sulfamoyl]phenyl]butanediamide |
InChI |
InChI=1S/C14H18N4O8S/c19-8-7-15-13(22)14(23)18-27(25,26)10-3-1-9(2-4-10)16-11(20)5-6-12(21)17-24/h1-4,19,24H,5-8H2,(H,15,22)(H,16,20)(H,17,21)(H,18,23) |
Clave InChI |
IHERKYIIZPUVIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC(=O)CCC(=O)NO)S(=O)(=O)NC(=O)C(=O)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


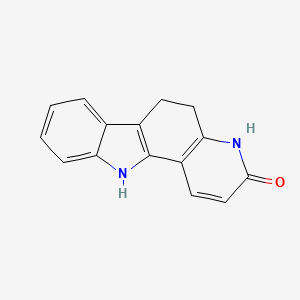

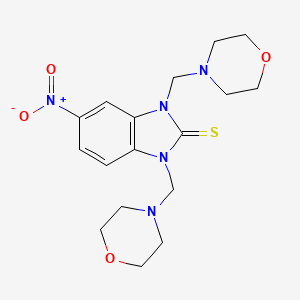
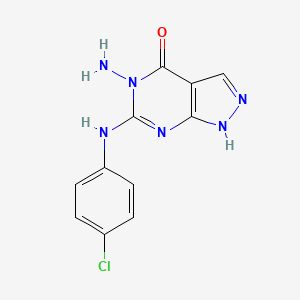
![[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid](/img/structure/B12740026.png)

